molecular formula C13H17NO2S B1589580 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- CAS No. 68820-12-2

7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-

Cat. No. B1589580
Key on ui cas rn: 68820-12-2
M. Wt: 251.35 g/mol
InChI Key: NIVBPVMTZHYBFT-UHFFFAOYSA-N
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Patent
US09156796B2

Procedure details

To a solution of 200 g cyclohexene and 30.7 g iodine in 800 ml of anhydrous dioxane was added 611.7 g of chloramine T. The mixture was stirred at 80° C. for 10 h. After cooling to room temperature the mixture was poured into ice water and extracted with ethyl acetate twice. The combined organic phases were dried over sodium sulphate and concentrated and the residue was purified by chromatography (Silica, hexane/Ethyl acetate) to afford 180 g (29%) of) 7-(Toluene-4-sulfonyl)-7-aza-bicyclo[4.1.0]heptane as a white solid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
611.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.II.[CH3:9][C:10]1[CH:11]=[CH:12][C:13]([S:16]([NH:19]Cl)(=[O:18])=[O:17])=[CH:14][CH:15]=1>O1CCOCC1>[C:10]1([CH3:9])[CH:11]=[CH:12][C:13]([S:16]([N:19]2[CH:6]3[CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5]3)(=[O:18])=[O:17])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
30.7 g
Type
reactant
Smiles
II
Name
Quantity
611.7 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)NCl
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (Silica, hexane/Ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C2CCCCC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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